C15 Ceramide-1-phosphate-d7
Description
Contextualization of Sphingolipid Research and Lipidomics
Lipidomics, the large-scale study of cellular lipids, has rapidly expanded our understanding of the diverse roles lipids play beyond simple energy storage and membrane structure. alfa-chemistry.commdpi.com Sphingolipids, a complex class of lipids, are at the forefront of this research. nih.govcreative-proteomics.com They are not only essential structural components of cellular membranes but also act as critical signaling molecules involved in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. nih.govcreative-proteomics.comnih.govplos.org
The balance between different sphingolipid species is crucial for maintaining cellular homeostasis. plos.orglipotype.com Aberrant sphingolipid metabolism is increasingly implicated in the pathophysiology of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. mdpi.comcreative-proteomics.comcaymanchem.comfrontiersin.org Consequently, the precise measurement and analysis of individual sphingolipid species are paramount to unraveling their complex roles in health and disease. mdpi.comnih.gov
Ceramide-1-phosphate (C1P) is a key bioactive sphingolipid metabolite formed by the phosphorylation of ceramide by the enzyme ceramide kinase. nih.govbiologists.comsigmaaldrich.comnih.gov It is involved in a multitude of cellular functions, often acting antagonistically to ceramide. lipotype.com C1P has been shown to promote cell survival and proliferation and is a mediator of inflammatory responses. nih.govcaymanchem.comnih.govusf.edu
Significance of Stable Isotope-Labeled Lipids as Research Tools
The study of lipid metabolism and dynamics has been revolutionized by the use of stable isotope-labeled lipids. alfa-chemistry.combioscientifica.comportlandpress.com These compounds, in which one or more atoms are replaced with a heavier, non-radioactive isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C), serve as ideal internal standards and tracers in mass spectrometry-based lipidomics. alfa-chemistry.comnih.gov
The key advantages of using stable isotope-labeled lipids in research include:
Accurate Quantification: They allow for the precise quantification of endogenous lipid species by correcting for variations during sample preparation and analysis. nih.govacs.org
Metabolic Flux Analysis: As tracers, they enable researchers to follow the metabolic fate of specific lipids, providing direct insights into the rates of synthesis, degradation, and interconversion of different lipid species. alfa-chemistry.combioscientifica.comnih.gov
Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving humans. bioscientifica.com
Deuterium-labeled lipids, in particular, are widely used. nih.govnih.gov The increased mass due to deuterium incorporation allows for clear differentiation from their non-labeled counterparts in mass spectrometry, facilitating their use in complex biological samples. nih.govthermofisher.com
Specific Role of C15 Ceramide-1-Phosphate-d7 as a Tracer and Internal Standard in Quantitative Analysis
This compound is a deuterated form of C15 Ceramide-1-Phosphate. sigmaaldrich.cominvivochem.comszabo-scandic.com The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium. This specific labeling makes it an excellent internal standard for the quantification of endogenous ceramides (B1148491) and ceramide-1-phosphates in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govpubcompare.ai
In a typical lipidomics workflow, a known amount of this compound is added to a biological sample at the beginning of the extraction process. nih.govpubcompare.ai Because it is chemically identical to its non-labeled counterpart, it behaves similarly during extraction, chromatographic separation, and ionization in the mass spectrometer. By comparing the signal intensity of the deuterated standard to that of the endogenous, non-labeled C15 Ceramide-1-Phosphate, researchers can accurately calculate the concentration of the endogenous lipid in the original sample. nih.gov
The use of an odd-chained lipid like a C15 derivative is particularly advantageous as an internal standard because odd-chained sphingolipids are typically found at very low concentrations in mammalian cells, minimizing interference with the naturally occurring, even-chained species being measured. sigmaaldrich.com Furthermore, as a tracer, this compound can be introduced into cellular or animal models to track the metabolic pathways of ceramide-1-phosphate, elucidating its synthesis, degradation, and conversion to other sphingolipids. alfa-chemistry.comnih.gov This provides invaluable data on the dynamics of sphingolipid metabolism under various physiological and pathological conditions.
Research Findings Summary
| Research Area | Key Findings | Relevant Compound(s) |
| Lipidomics Methodology | Deuterated lipids, including this compound, are essential as internal standards for accurate quantification of sphingolipids by LC-MS/MS. nih.govpubcompare.aitandfonline.com | This compound, C17 Sphingosine (B13886), C17 Sphinganine, C17 Sphingosine-1-phosphate, C17 dihydrosphingosine-1-phosphate, d18:1/17:0 Ceramide |
| Sphingolipid Metabolism | Stable isotope tracing with deuterated sphingolipids allows for the detailed analysis of metabolic flux, including the synthesis and interconversion of ceramides and other sphingolipids. alfa-chemistry.comnih.govmdpi.com | Deuterated sphingosine, C23:0 Ceramide, C23:0 Sphingomyelin (B164518) |
| Ceramide-1-Phosphate Biology | C1P is a bioactive lipid involved in cell proliferation, survival, and inflammation. nih.govcaymanchem.comnih.gov Its levels are regulated by ceramide kinase. nih.govfrontiersin.orgnih.gov | Ceramide-1-phosphate, Ceramide |
Structure
2D Structure
Properties
Molecular Formula |
C33H69N2O6P |
|---|---|
Molecular Weight |
627.9 g/mol |
IUPAC Name |
azanium [(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2; |
InChI Key |
GXIXNMIIJBAQTF-QHKXSBLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Origin of Product |
United States |
Biochemistry and Metabolism of Ceramide 1 Phosphate C1p
Enzymatic Synthesis Pathways of C1P
The primary and only known pathway for the synthesis of C1P in mammalian cells is through the direct phosphorylation of ceramide. This reaction is catalyzed by a specific lipid kinase.
Ceramide Kinase (CERK) Mediated Phosphorylation of Ceramide
Ceramide kinase (CERK) is the key enzyme responsible for the synthesis of C1P. It catalyzes the transfer of a phosphate (B84403) group from ATP to the 1-hydroxyl group of ceramide, yielding C1P and ADP. This enzymatic reaction is crucial for maintaining the cellular pool of C1P and regulating the levels of its pro-apoptotic precursor, ceramide. The activity of CERK can be influenced by various factors, including calcium ions and phosphorylation by other kinases such as protein kinase C-β.
The systematic name for this enzyme is ATP:ceramide 1-phosphotransferase. The reaction it catalyzes is as follows:
ATP + ceramide ⇌ ADP + ceramide-1-phosphate
Precursors and Substrate Specificity of CERK
The primary precursor for C1P synthesis is ceramide. Ceramide itself can be generated through several pathways, including the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway which recycles sphingosine (B13886).
CERK exhibits a high degree of substrate specificity. Key structural features of the ceramide molecule are essential for recognition and phosphorylation by the enzyme. These include:
Stereospecificity: CERK specifically recognizes the natural stereoisomer of ceramide.
Acyl Chain Length: A minimum acyl chain length of 12 carbons is required for efficient phosphorylation. The enzyme does not show significant discrimination between long saturated and unsaturated fatty acyl chains.
Sphingoid Base: The 4-5 trans double bond in the sphingosine backbone is important for substrate recognition. Dihydroceramide can also be phosphorylated, but to a lesser extent.
Hydroxyl and Amide Groups: The free primary hydroxyl group at the C-1 position is essential for phosphorylation. Methylation of this group abolishes enzyme activity. The secondary hydroxyl group and the free hydrogen of the secondary amide group are also critical for substrate recognition.
Due to this high specificity, CERK does not phosphorylate other lipids like sphingosine or diacylglycerol.
Enzymatic Degradation and Interconversion of C1P
The cellular levels of C1P are also controlled by its degradation and conversion back to ceramide. This process is primarily mediated by specific phosphatases.
Ceramide-1-Phosphate Phosphatase (C1PP) Activity
Ceramide-1-phosphate phosphatases (C1PPs) are enzymes that catalyze the dephosphorylation of C1P, converting it back to ceramide. This enzymatic activity is crucial for terminating C1P signaling and replenishing the cellular ceramide pool. C1PP activity has been identified in various cellular locations, including synaptic vesicles and plasma membranes. The activity of C1PP can be inhibited by divalent cations such as calcium. In addition to specific C1PPs, other lipid phosphate phosphatases (LPPs) can also hydrolyze C1P.
Interplay with Other Sphingolipid Metabolic Axes (e.g., Ceramide, Sphingosine, Sphingosine-1-Phosphate)
The metabolism of C1P is intricately linked with other sphingolipid metabolic pathways, creating a complex network of bioactive lipids that regulate cellular functions.
C1P and Ceramide: C1P and ceramide often have opposing biological effects. While ceramide is generally associated with pro-apoptotic and anti-proliferative signals, C1P promotes cell survival and proliferation. The balance between these two lipids, regulated by CERK and C1PP, is therefore a critical determinant of cell fate.
C1P and Sphingosine/Sphingosine-1-Phosphate (S1P): Ceramide, the product of C1P dephosphorylation, can be further metabolized by ceramidases to produce sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P), another potent pro-survival and pro-inflammatory lipid mediator. Although both C1P and S1P have some similar functions, they act through distinct mechanisms and can have non-overlapping roles. For instance, S1P primarily acts on a family of G protein-coupled receptors, whereas C1P can directly bind to intracellular protein targets. There is no evidence for the direct deacylation of C1P to S1P in mammalian cells.
This metabolic interplay allows for a fine-tuned regulation of cellular signaling, where the flux through different branches of the sphingolipid pathway can be modulated in response to various stimuli.
Subcellular Localization of C1P Metabolic Enzymes and Flux
The subcellular localization of the enzymes involved in C1P metabolism is crucial for the compartmentalization of its signaling and metabolic functions.
Ceramide Kinase (CERK): CERK has been found in various subcellular locations, including the plasma membrane, Golgi apparatus, and the cytosol. The localization of CERK to the Golgi apparatus is particularly important, as this is a major site for the synthesis of complex sphingolipids. The transport of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi is a critical step for its conversion to C1P.
Ceramide-1-Phosphate Phosphatase (C1PP): C1PP activity has been detected in plasma membranes and synaptic vesicles. This localization suggests that C1P degradation can occur at the cell surface, potentially modulating signaling events at the plasma membrane.
The spatial separation of C1P synthesis and degradation allows for the generation of localized pools of this signaling lipid, enabling it to act on specific targets within distinct subcellular compartments. For example, Golgi-localized CERK generates C1P that can regulate the structure and function of this organelle. asm.org The subsequent transport of C1P to other organelles may be facilitated by specific transport proteins, such as the ceramide-1-phosphate transfer protein (CPTP).
Interactive Data Table: Key Enzymes in C1P Metabolism
| Enzyme | Function | Substrate(s) | Product(s) | Subcellular Localization |
| Ceramide Kinase (CERK) | Synthesis of C1P | Ceramide, ATP | C1P, ADP | Golgi, Plasma Membrane, Cytosol |
| Ceramide-1-Phosphate Phosphatase (C1PP) | Degradation of C1P | C1P | Ceramide, Phosphate | Plasma Membrane, Synaptic Vesicles |
| Lipid Phosphate Phosphatases (LPPs) | Degradation of C1P | C1P, other lipid phosphates | Ceramide, Phosphate | Plasma Membrane |
Cellular and Molecular Functions of Ceramide 1 Phosphate C1p in Biological Systems
Regulation of Cellular Homeostasis and Fate
C1P plays a pivotal role in maintaining the delicate balance of cellular homeostasis and influencing cell fate decisions. It is a key regulator of cell proliferation, survival, and differentiation, often acting as a pro-survival and pro-growth signal. lipotype.com
Modulation of Cell Proliferation and Growth
C1P has been demonstrated to be a potent mitogen for various cell types, including fibroblasts and macrophages. nih.govnih.govehu.eus Its pro-proliferative effects are mediated through the activation of several key signaling pathways. mdpi.com
Key research findings on the role of C1P in cell proliferation include:
Activation of Mitogen-Activated Protein Kinases (MAPKs) : C1P stimulates the ERK1/2 and JNK pathways, which are central to the regulation of cell growth. mdpi.com
Stimulation of the PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth and proliferation, and its activation by C1P is a key mechanism for its mitogenic effects. mdpi.com
Induction of Cyclin D1 and Cyclin E : In vascular smooth muscle cells, C1P has been shown to increase the expression of these key cell cycle regulatory proteins, promoting cell cycle progression. nih.gov
Inhibition of Anti-proliferative Signals : C1P can counteract the growth-inhibitory effects of its precursor, ceramide. mdpi.com
Involvement in Apoptotic Processes and Cell Survival
C1P exhibits potent anti-apoptotic properties, promoting cell survival in the face of various cellular stresses. nih.gov This pro-survival function is critical for maintaining tissue homeostasis and is achieved through multiple mechanisms. mdpi.com
Mechanisms of C1P-mediated cell survival:
Inhibition of Ceramide-Generating Enzymes : C1P can directly inhibit acid sphingomyelinase (A-SMase) and serine palmitoyl (B13399708) transferase (SPT), enzymes responsible for the production of pro-apoptotic ceramide. mdpi.com This action shifts the cellular balance towards survival.
Activation of Pro-Survival Signaling : C1P stimulates the PI3K/Akt pathway, a major signaling cascade that promotes cell survival by inhibiting pro-apoptotic proteins. mdpi.comresearchgate.netnih.gov
Upregulation of Anti-Apoptotic Proteins : Treatment with C1P has been shown to increase the levels of anti-apoptotic proteins such as Bcl-XL. nih.gov
Blockade of Caspase Activation : C1P can prevent the activation of caspases, the key executioner enzymes of apoptosis, and inhibit DNA fragmentation. nih.gov
| Experimental Model | Key Finding | References |
|---|---|---|
| Bone marrow-derived macrophages | C1P blocked cell death induced by M-CSF withdrawal. | nih.gov |
| Various mammalian cell lines | Down-regulation of CerK led to reduced growth and increased apoptosis. | nih.gov |
| Endothelial colony-forming cells | C1P protected against apoptosis and enhanced vasculogenesis. | mdpi.com |
Impact on Cell Differentiation
The role of sphingolipids, including ceramide and its phosphorylated derivatives, in cell differentiation is an area of active investigation. While the direct effects of C15 Ceramide-1-phosphate-d7 on differentiation are not specifically detailed, the balance between ceramide and other sphingolipids like sphingosine-1-phosphate (S1P) is known to be crucial in guiding the differentiation of stem cells. nih.govuky.edu Ceramides (B1148491) have been implicated in the regulation of cell differentiation in various contexts. nih.govnih.gov Given C1P's ability to counteract ceramide's actions, it is plausible that C1P also plays a regulatory role in differentiation processes, potentially by promoting the survival and proliferation of progenitor cells.
Role in Immune and Inflammatory Responses
C1P is a significant mediator of immune and inflammatory responses, often acting as a pro-inflammatory lipid second messenger. nih.govresearchgate.net
Mediation of Pro-inflammatory Signaling Pathways
C1P is intricately involved in the initiation and propagation of inflammatory signaling cascades. nih.govnih.gov A primary mechanism through which C1P exerts its pro-inflammatory effects is by stimulating the production of eicosanoids, potent inflammatory mediators. nih.gov
Key aspects of C1P's pro-inflammatory role:
Activation of Cytosolic Phospholipase A2 (cPLA2) : C1P directly binds to and activates cPLA2, the rate-limiting enzyme in the release of arachidonic acid from membrane phospholipids. nih.govnih.gov
Stimulation of Eicosanoid Production : The arachidonic acid released by cPLA2 is subsequently converted into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. nih.gov
Modulation of NF-κB Activity : C1P can influence the activity of the transcription factor NF-κB, a master regulator of inflammatory gene expression, although its effects can be cell-type specific. researchgate.netnih.gov
| Target Molecule/Pathway | Effect of C1P | Downstream Consequence | References |
|---|---|---|---|
| Cytosolic Phospholipase A2 (cPLA2) | Direct activation | Release of arachidonic acid | nih.govnih.gov |
| Eicosanoid Biosynthesis | Stimulation | Increased production of prostaglandins and leukotrienes | nih.gov |
| NF-κB | Modulation | Regulation of inflammatory gene expression | researchgate.netnih.gov |
Regulation of Macrophage Chemotaxis and Phagocytosis
C1P plays a significant role in directing the movement and function of macrophages, key cells of the innate immune system. nih.gov
Macrophage Chemotaxis : Exogenously applied C1P acts as a potent chemoattractant for macrophages, stimulating their migration. nih.govnih.gov This effect is mediated by a specific G protein-coupled receptor on the cell surface. nih.gov The stimulation of macrophage migration is a critical step in the inflammatory response, as it directs these immune cells to sites of injury or infection.
Phagocytosis : C1P has also been implicated in the process of phagocytosis, the engulfment of pathogens and cellular debris by macrophages. nih.gov This function is essential for clearing infections and resolving inflammation.
The dual role of C1P, acting both as an intracellular second messenger and an extracellular ligand, underscores its versatility in regulating complex biological processes. nih.govnih.gov
Influence on Cytokine Secretion Profiles (e.g., TNFα, Interleukin-10)
Ceramide-1-phosphate (C1P) has demonstrated significant immunomodulatory effects by influencing the secretion of key cytokines, often exhibiting a dual role in both pro- and anti-inflammatory responses. A synthetic analogue of C1P, phospho-ceramide analogue-1 (PCERA-1), has been shown to potently suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in macrophages. nih.govnih.gov Concurrently, PCERA-1 enhances the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov This reciprocal regulation is significant, as TNF-α is a critical mediator of chronic inflammatory diseases, and its tight control is essential for preventing pathological inflammation. nih.gov
The mechanism underlying this differential regulation of TNF-α and IL-10 by the C1P analogue involves the modulation of their gene expression. Studies have shown that PCERA-1 reduces the lipopolysaccharide (LPS)-induced messenger RNA (mRNA) levels of TNF-α while simultaneously increasing the mRNA levels of IL-10 in macrophage cell lines. nih.gov This suggests that the influence of C1P on cytokine profiles is controlled at the transcriptional level. Interestingly, the suppression of TNF-α by PCERA-1 appears to be independent of the induction of IL-10, indicating a divergent signaling pathway. nih.gov While C1P itself has been noted for its pro-inflammatory actions in some contexts, certain analogues and specific cellular conditions allow it to exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. nih.govresearchgate.netnih.gov
| Cytokine | Effect of PCERA-1 on LPS-Induced mRNA Levels |
|---|---|
| TNF-α | 33% reduction |
| IL-10 | 2.7-fold increase |
Signal Transduction Mechanisms Involving C1P
Interaction with Cytosolic Phospholipase A2 (cPLA2α) and Eicosanoid Biosynthesis
A pivotal role of C1P in cellular signaling is its direct interaction with and activation of cytosolic phospholipase A2α (cPLA2α). nih.govnih.govnih.gov This interaction is a critical rate-limiting step in the biosynthesis of eicosanoids, which are potent lipid mediators of inflammation. nih.govnih.gov C1P binds to a novel site in the cationic β-groove of the C2 domain of cPLA2α, which is distinct from the binding of phosphatidylcholine. nih.gov This binding is essential for the translocation of cPLA2α from the cytosol to intracellular membranes, a necessary step for its enzymatic activity. nih.govnih.gov
The interaction between C1P and cPLA2α increases the residence time of the enzyme at internal membranes, facilitating the release of arachidonic acid from membrane phospholipids. nih.govusf.eduproquest.com The released arachidonic acid is then metabolized into various eicosanoids, including prostaglandins and leukotrienes, which are key players in the inflammatory response. nih.gov Therefore, C1P is considered a crucial link between sphingolipid and eicosanoid metabolism. usf.eduproquest.com The activation of cPLA2α by C1P is a key mechanism through which C1P exerts its pro-inflammatory effects. nih.gov
Activation of Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (PKB) Signaling Cascade
Ceramide-1-phosphate is a significant activator of the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (PKB, also known as Akt) signaling pathway, which is a central cascade in promoting cell survival and proliferation. nih.govnih.govmdpi.com C1P stimulates the phosphorylation and subsequent activation of PKB/Akt in a manner that is dependent on PI3K activity. nih.govnih.gov This has been demonstrated by the use of PI3K inhibitors, such as wortmannin (B1684655) and LY294002, which block C1P-induced PKB phosphorylation and its pro-survival effects. nih.govnih.gov
The activation of the PI3K/PKB pathway by C1P is a key mechanism through which C1P exerts its anti-apoptotic functions. nih.govmdpi.com This signaling cascade is implicated in the C1P-mediated stimulation of macrophage migration and proliferation. nih.gov The mitogenic effects of C1P are, in part, mediated by the activation of this pathway, which leads to downstream signaling events that promote cell growth and division. nih.gov
Regulation of Key Transcription Factors (e.g., NF-κB)
C1P has been shown to modulate the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov C1P can stimulate the DNA binding activity of NF-κB, which is a crucial step in its activation and the subsequent transcription of its target genes. nih.gov The activation of NF-κB by C1P has been linked to its roles in cell migration and survival. nih.gov
However, the role of C1P in regulating NF-κB is complex and can be cell-type and context-dependent. While some studies show that C1P activates NF-κB, other reports, particularly concerning C1P analogues like PCERA-1, indicate that it does not block the activation of NF-κB by stimuli such as LPS. nih.govresearchgate.net Furthermore, in some cellular contexts, C1P has been found to block the activation of this pro-inflammatory transcription factor, contributing to its anti-inflammatory properties. nih.govresearchgate.netnih.gov This suggests that the effect of C1P on NF-κB is multifaceted and can be influenced by the specific cellular environment and the nature of the C1P molecule or its analogue.
Modulation of Mitochondrial Dynamics and Circadian Rhythms
Recent research has uncovered a novel role for C1P in the regulation of mitochondrial dynamics and circadian rhythms, particularly in the context of pulmonary health. nih.gov C1P has been shown to have a protective effect against high-altitude pulmonary edema (HAPE) by stabilizing circadian rhythms and maintaining mitochondrial dynamics. nih.gov The inhibition of ceramide kinase (CERK), the enzyme that produces C1P, was found to disrupt the circadian rhythm by inducing the autophagic degradation of the core clock protein ARNTL (Aryl Hydrocarbon Receptor Nuclear Translocator-Like). nih.gov
The reduction in ARNTL expression due to CERK inhibition affects mitochondrial dynamics, leading to oxidative stress and defects in mitophagy. nih.gov Exogenous C1P treatment was able to alleviate these effects, suggesting that C1P is a crucial signaling molecule in the maintenance of both circadian and mitochondrial homeostasis. nih.gov In a broader context, sphingolipids, the class of lipids to which C1P belongs, have been shown to exhibit rhythmic oscillations and play a role in modulating circadian behavior. nih.govcas.cn
| Cellular Process | Effect of CERK Inhibition |
|---|---|
| Circadian Rhythm | Disrupted via ARNTL degradation |
| Mitochondrial Dynamics | Affected, leading to oxidative stress |
| Mitophagy | Defective |
Identification and Characterization of C1P-Interacting Proteins and Receptors
The biological effects of C1P are mediated through its interaction with specific proteins and potentially through cell surface receptors. One of the most well-characterized C1P-interacting proteins is cPLA2α, as detailed in section 3.3.1. nih.govnih.gov Beyond this, the existence of a specific plasma membrane receptor for C1P has been implicated in its ability to stimulate cell migration. nih.gov This putative receptor is thought to be coupled to a Gi protein. nih.govnih.gov
A key protein involved in the intracellular transport of C1P is the Ceramide-1-phosphate transfer protein (CPTP). asbmb.org CPTP is a member of the glycolipid transfer protein (GLTP) superfamily and is responsible for shuttling C1P between different cellular membranes, such as from its site of synthesis in the trans-Golgi network to other locations where it can interact with effector proteins. asbmb.org The structure of CPTP reveals a hydrophobic cavity that accommodates the acyl chains of C1P, and a cationic surface that interacts with the phosphate (B84403) headgroup. asbmb.org The regulation of CPTP itself is complex, involving interactions with phosphoinositides which can enhance its C1P transfer activity. nih.gov While the search for specific C1P receptors is ongoing, the identification and characterization of C1P-binding proteins like cPLA2α and CPTP have provided significant insights into the molecular mechanisms underlying the diverse functions of this bioactive sphingolipid.
Intracellular Effector Proteins
As an intracellular messenger, C1P directly interacts with and modulates the activity of several key effector proteins to regulate cellular processes, most notably inflammation and cell survival.
One of the most well-characterized intracellular targets of C1P is Group IVA cytosolic phospholipase A2α (cPLA2α) . nih.gov This enzyme is a critical mediator of the inflammatory response, responsible for releasing arachidonic acid, the precursor to pro-inflammatory eicosanoids. nih.gov C1P acts as a potent, direct, and positive allosteric activator of cPLA2α. nih.gov Research has demonstrated that C1P binds to a novel site within the C2 domain of cPLA2α. nih.gov This interaction enhances the enzyme's affinity for calcium ions and promotes its translocation to intracellular membranes, which is a crucial step for its activation. nih.govresearchmap.jp The binding of C1P not only recruits cPLA2α to membranes but also allosterically activates the membrane-bound enzyme, leading to a significant increase in arachidonic acid release. nih.gov
Beyond its role in inflammation, C1P influences cell survival pathways by targeting other effector proteins. It has been shown to directly inhibit Acid Sphingomyelinase (A-SMase) , an enzyme that generates the pro-apoptotic molecule ceramide. nih.govcaymanchem.com By inhibiting A-SMase, C1P helps to shift the cellular balance away from apoptosis and towards survival. caymanchem.com Furthermore, some studies suggest that C1P may also directly target and regulate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) , which are known to be activated by ceramide to promote apoptosis. biologists.com
| Effector Protein | Binding Site/Mechanism | Cellular Outcome |
|---|---|---|
| Cytosolic phospholipase A2α (cPLA2α) | Directly binds to a novel site in the C2 domain. nih.gov | Allosteric activation, enhanced membrane binding, and release of arachidonic acid for eicosanoid synthesis (pro-inflammatory). nih.govnih.gov |
| Acid Sphingomyelinase (A-SMase) | Direct inhibition. nih.gov | Decreased production of pro-apoptotic ceramide, promoting cell survival. caymanchem.com |
| Protein Phosphatase 1/2A (PP1/PP2A) | Suggested direct target. biologists.com | Antagonism of ceramide-induced apoptosis. biologists.com |
Putative Extracellular Receptors and Ligand-Receptor Interactions
In addition to its intracellular roles, C1P can be secreted and act as an extracellular signaling molecule, particularly in stimulating cell migration. researchgate.net This extracellular function necessitates the existence of a specific cell surface receptor. While a specific C1P receptor has not yet been definitively identified and cloned, substantial evidence points to its existence and general characteristics. researchgate.netnih.gov
Research indicates that the effects of extracellular C1P, such as macrophage migration, are mediated by a G protein-coupled receptor (GPCR) . nih.govnih.gov This putative receptor is distinct from the well-known sphingosine-1-phosphate (S1P) receptors. researchgate.net The interaction is characterized by a relatively low affinity, with a dissociation constant (Kd) estimated to be around 7.8 μM.
Ligation of C1P to its putative receptor initiates downstream signaling cascades through the activation of a Gi protein . nih.govnih.gov This activation leads to the phosphorylation and subsequent activation of several critical signaling kinases, including:
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) nih.gov
Protein Kinase B (Akt) nih.gov
The activation of these pathways, along with the stimulation of the Nuclear Factor kappa B (NF-κB) transcription factor, is essential for mediating the chemotactic effects of C1P. nih.gov Inhibition of any of these downstream pathways has been shown to abolish C1P-stimulated cell migration. nih.gov This newly identified receptor signaling axis represents a potential therapeutic target for diseases involving inflammation or metastatic cell migration. nih.gov
| Characteristic | Description |
|---|---|
| Receptor Type | G protein-coupled receptor (GPCR), not yet fully characterized. researchgate.net |
| Coupled G Protein | Likely coupled to a Gi protein. nih.govnih.gov |
| Key Downstream Pathways | PI3K/Akt (PKB) pathway, ERK1/2 (MAPK) pathway, NF-κB activation. nih.gov |
| Primary Cellular Response | Stimulation of cell migration (chemotaxis). nih.govnih.gov |
Advanced Analytical Methodologies and Research Applications of C15 Ceramide 1 Phosphate D7
Quantitative Lipidomics Approaches
Quantitative lipidomics aims to measure the absolute or relative amounts of individual lipid species within a biological system. C15 Ceramide-1-phosphate-d7 is instrumental in achieving accurate and reproducible quantification of ceramides (B1148491) and other sphingolipids, which are key signaling molecules involved in various cellular processes.
Application as an Internal Standard in Mass Spectrometry (LC-MS/MS, ESI/MS/MS, MRM, HRMS)
This compound is widely employed as an internal standard in various mass spectrometry (MS) platforms to ensure the accuracy and precision of sphingolipid quantification. nih.govnih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this deuterated standard is added to biological samples at a known concentration before lipid extraction and analysis. nih.govnih.gov As it behaves nearly identically to its non-deuterated counterparts during sample preparation and chromatographic separation, it can effectively normalize for variations in sample handling and instrument response.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common technique for sphingolipid analysis where this compound serves as a valuable internal standard. researchgate.net Multiple Reaction Monitoring (MRM) is a targeted approach used in triple quadrupole mass spectrometers that offers high sensitivity and specificity for the quantification of specific lipid species. nih.govresearchgate.netresearchgate.net In MRM methods, specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored, allowing for precise quantification even in complex biological matrices. nih.govresearchgate.netresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification and quantification of a wide range of sphingolipids. nih.govnih.govpreprints.org The use of this compound in HRMS workflows helps to correct for any instrumental drift and ensures the reliability of the quantitative data. nih.govnih.govpreprints.org
Table 1: Mass Spectrometry Techniques Utilizing this compound as an Internal Standard
| Mass Spectrometry Technique | Application in Sphingolipid Analysis | Role of this compound |
| LC-MS/MS | Separation and quantification of various sphingolipid classes. | Normalizes for variations in extraction efficiency and instrument response. |
| ESI/MS/MS | Sensitive detection and structural elucidation of sphingolipids. | Acts as a reference compound for accurate quantification. |
| MRM | Targeted and highly sensitive quantification of specific ceramide species. | Provides a stable isotope-labeled counterpart for precise ratiometric measurement. |
| HRMS | Accurate mass measurements for confident identification and quantification. | Corrects for instrumental drift and ensures high accuracy of quantitative results. |
Methodological Considerations for Sphingolipidome Quantification in Biological Matrices
The quantification of the entire sphingolipidome in biological matrices such as plasma, serum, or tissues presents several analytical challenges. nih.gov These matrices are complex, containing a wide variety of lipids and other molecules that can interfere with the analysis. nih.gov Therefore, robust and validated analytical methods are crucial for obtaining reliable results.
Key methodological considerations include:
Sample Preparation: Efficient extraction of sphingolipids from the biological matrix is essential. Different extraction methods, such as liquid-liquid extraction with various solvent systems, may be employed depending on the specific sphingolipid classes of interest. nih.gov
Chromatographic Separation: Liquid chromatography is used to separate different sphingolipid species before they enter the mass spectrometer. The choice of the chromatographic column and mobile phase is critical for achieving good separation and minimizing co-elution of isobaric and isomeric species. nih.gov
Selection of Internal Standards: The use of appropriate internal standards is paramount for accurate quantification. Ideally, a stable isotope-labeled internal standard should be used for each class of sphingolipids being analyzed. This compound is a suitable internal standard for the quantification of ceramide-1-phosphates. nih.gov
Corrections for Matrix Effects and Ionization Variability Using Deuterated Standards
Matrix effects and ionization variability are significant challenges in quantitative mass spectrometry. nih.gov Matrix effects occur when other components in the sample co-eluting with the analyte of interest suppress or enhance its ionization, leading to inaccurate quantification. nih.gov Ionization variability can arise from fluctuations in the performance of the mass spectrometer's ion source.
Deuterated standards like this compound are highly effective in correcting for these issues. nih.gov Since the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences similar matrix effects and ionization suppression or enhancement. nih.gov By calculating the ratio of the signal intensity of the analyte to that of the known concentration of the internal standard, these variations can be effectively normalized, leading to more accurate and reproducible quantification. nih.gov
Metabolic Tracing and Flux Analysis
Metabolic tracing and flux analysis are powerful techniques used to study the dynamics of metabolic pathways. These methods often involve the use of stable isotope-labeled precursors to track the synthesis and turnover of molecules within a cell or organism.
Use in Deuterated Tracer Experiments to Elucidate Sphingolipid Metabolism
While this compound is primarily utilized as an internal standard for quantification, the principle of using deuterated compounds is central to metabolic tracing experiments in sphingolipid research. frontiersin.org In such studies, cells or animals are typically supplied with stable isotope-labeled precursors, such as deuterated serine or deuterated palmitate. frontiersin.org These precursors are then incorporated into newly synthesized sphingolipids. By tracking the appearance of the deuterium (B1214612) label in various sphingolipid species over time using mass spectrometry, researchers can elucidate the dynamics of sphingolipid metabolism, including the rates of synthesis and turnover. frontiersin.org
Although direct evidence for the use of this compound as a metabolic tracer is not prominent in the reviewed literature, its deuterated nature exemplifies the types of molecules used in these advanced metabolic studies.
Investigating de novo Synthesis and Salvage Pathways
Sphingolipid metabolism involves two main pathways: the de novo synthesis pathway and the salvage pathway. nih.govnih.govnih.govfrontiersin.orgmdpi.comnih.gov
De novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then converted through a series of enzymatic steps to ceramide. frontiersin.orgnih.govfrontiersin.org This pathway generates new sphingolipids from basic building blocks. frontiersin.orgnih.govfrontiersin.org
Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, to release ceramide or sphingosine (B13886), which can then be re-utilized for the synthesis of other sphingolipids. nih.govnih.govmdpi.com This recycling mechanism is crucial for maintaining sphingolipid homeostasis. nih.govnih.govmdpi.com
Table 2: Key Research Findings on Sphingolipid Metabolism
| Research Area | Key Findings |
| De novo Synthesis | The initial and rate-limiting step is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase. This pathway is essential for generating new sphingolipids. |
| Salvage Pathway | Complex sphingolipids are broken down to ceramide or sphingosine, which are then re-utilized. This pathway is critical for recycling and maintaining sphingolipid levels. |
| Metabolic Regulation | The balance between de novo synthesis and the salvage pathway is tightly regulated to maintain cellular homeostasis. Dysregulation is associated with various diseases. |
Development of Novel Research Probes and Analogues
#### 4.3.1. Synthetic Strategies for Isotope-Labeled Sphingolipids
The synthesis of isotope-labeled sphingolipids, including this compound, is a critical aspect of developing advanced research tools for lipidomics. A common synthetic approach for deuterated N-acyl ceramides involves the coupling of a sphingoid base with a deuterated fatty acid. nih.gov
The synthesis of C15 Ceramide-d7, the precursor to this compound, can be achieved by reacting D-erythro-sphingosine with N-pentadecanoic acid-d7. The deuterium atoms are strategically placed on the acyl chain. This reaction is typically facilitated by a coupling agent to promote the formation of the amide bond. nih.gov Following the successful synthesis of the deuterated ceramide, the final step is phosphorylation of the primary hydroxyl group of the sphingosine backbone to yield this compound. This phosphorylation is an enzymatic or chemical process that introduces the phosphate (B84403) group at the 1-position.
Alternative strategies may involve the use of protecting groups to ensure regioselectivity during the acylation and phosphorylation steps. rsc.org The choice of synthetic route often depends on the desired position and extent of deuteration, as well as the required yield and purity of the final product. The development of efficient and versatile synthetic methods is crucial for expanding the toolbox of available isotope-labeled sphingolipid standards and probes. europa.eu
#### 4.3.2. Utility in Structural Elucidation and Biophysical Studies
Deuterium-labeled sphingolipids like this compound are invaluable tools for investigating the structure and biophysical properties of biological membranes. avantiresearch.com The substitution of hydrogen with deuterium provides a non-perturbative probe for techniques such as nuclear magnetic resonance (NMR) spectroscopy and neutron diffraction. nih.govfao.org
In solid-state deuterium NMR studies, the deuterium label on the acyl chain of this compound can provide detailed information about the orientation, dynamics, and ordering of the lipid within a membrane bilayer. nih.govnih.gov By analyzing the quadrupolar splitting in the deuterium NMR spectra, researchers can determine the order parameters of the C-D bonds, which reflect the motional freedom of the acyl chain segments. This information is crucial for understanding how ceramide-1-phosphate influences membrane fluidity and organization. avantiresearch.com
Neutron diffraction is another powerful technique that leverages deuterium labeling. nih.gov The significant difference in the neutron scattering length between hydrogen and deuterium allows for contrast variation studies. By selectively deuterating this compound within a model membrane, its precise location and conformation within the lipid bilayer can be determined. fao.org These studies have provided insights into how ceramide-1-phosphate affects membrane properties such as curvature and the formation of lipid domains. nih.gov Biophysical studies have shown that the acyl chain structure of ceramides plays a significant role in their impact on membrane organization, with saturated ceramides promoting the formation of ordered gel-like domains. utl.ptresearchgate.net
Biophysical Techniques Utilizing Deuterated Sphingolipids
| Technique | Information Gained | Contribution of this compound |
|---|---|---|
| Deuterium NMR Spectroscopy | Acyl chain order, dynamics, and orientation within the membrane. nih.govnih.gov | Provides site-specific information on its behavior and influence on membrane fluidity. |
| Neutron Diffraction | Precise location and conformation of the lipid within the bilayer. nih.govfao.org | Enables contrast variation to highlight its position and interactions with other lipids. |
Application in In Vitro and In Vivo (Non-Human) Experimental Models
#### 4.4.1. Cell Culture Models for Pathway Delineation
Cell culture models are indispensable for dissecting the intricate signaling pathways in which ceramide-1-phosphate (C1P) is involved. The murine macrophage cell line, RAW 264.7, has been extensively used to study the cellular functions of C1P. nih.govplos.orgnih.gov Exogenous addition of C1P to these cells has been shown to stimulate a variety of responses, including cell migration, proliferation, and glucose uptake. nih.govnih.govsemanticscholar.org
The use of this compound in such models allows for the precise tracing of the exogenous lipid and its metabolites, distinguishing them from the endogenous cellular pool. This is particularly important for understanding the specific roles of intracellular versus extracellular C1P. Studies have revealed that C1P-mediated effects in macrophages often involve the activation of key signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. nih.govresearchgate.net By using deuterated C1P, researchers can more accurately correlate the uptake and metabolism of this lipid with the activation of these downstream signaling events.
Furthermore, these cell culture systems are valuable for investigating the enzymes involved in C1P metabolism. For instance, the expression and activity of different ceramide synthase (CerS) isoforms, which are responsible for producing the ceramide precursor of C1P, have been characterized in RAW 264.7 cells. plos.org By combining the use of this compound with molecular biology techniques such as gene silencing, the specific roles of these enzymes in the regulation of C1P levels and signaling can be delineated.
#### 4.4.2. Animal Models for Functional Studies (e.g., Knockout Models in mice)
To understand the physiological and pathophysiological roles of ceramide-1-phosphate in a whole organism, researchers rely on non-human animal models, particularly genetically modified mice. The use of knockout mice, in which a specific gene has been inactivated, has provided significant insights into the functions of enzymes involved in C1P metabolism.
For example, studies using mice with a null mutation for ceramide synthase 2 (CerS2) have revealed complex alterations in the sphingolipidome of various tissues. nih.govresearchgate.net In the brain of CerS2 null mice, a notable decrease in the levels of ceramide-1-phosphate was observed, highlighting the importance of this specific ceramide synthase in maintaining C1P homeostasis in certain tissues. nih.govresearchgate.net In such models, this compound can be administered to investigate the metabolic consequences of the enzyme deficiency and to trace the alternative pathways that may be activated to compensate for the loss of function.
Similarly, mice lacking ceramide kinase (CerK), the enzyme responsible for the synthesis of C1P, have been instrumental in uncovering the role of C1P in inflammatory processes and immune cell homeostasis. nih.gov These CerK knockout mice exhibit alterations in neutrophil populations, pointing to a critical role for C1P in regulating the lifecycle of these immune cells. nih.gov The administration of this compound to these animals could help to determine the extent to which exogenously supplied C1P can rescue the observed phenotypes, providing valuable information about the potential for therapeutic interventions targeting this pathway. The study of ceramide metabolism in the context of obesity and related metabolic disorders in mice has also underscored the importance of maintaining a balance in bioactive sphingolipids for metabolic health. frontiersin.orgmdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| C15 Ceramide-1-phosphate | C1P |
| C15 Ceramide-d7 | |
| D-erythro-sphingosine | |
| N-pentadecanoic acid-d7 | |
| Ceramide | Cer |
| Ceramide-1-phosphate | C1P |
| Phosphoinositide 3-kinase | PI3K |
| Mitogen-activated protein kinase | MAPK |
| Extracellular signal-regulated kinase | ERK |
| Ceramide synthase | CerS |
Future Directions in C15 Ceramide 1 Phosphate D7 Research
Unraveling Unidentified C1P Targets and Signaling Networks
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid involved in a variety of cellular processes, including cell proliferation, survival, migration, and inflammation. nih.gov While some downstream effectors of C1P are known, many of its direct molecular targets and the full extent of its signaling networks remain to be discovered. C15 Ceramide-1-phosphate-d7 can serve as a powerful tool in these discovery efforts.
Future research will likely focus on:
Affinity-Based Proteomics: this compound can be chemically modified to create molecular probes for affinity chromatography or pull-down assays. These experiments can help identify novel C1P-binding proteins from cell lysates, providing direct evidence of new molecular interactions.
Photo-Affinity Labeling: By incorporating a photo-reactive group into the this compound molecule, researchers can covalently crosslink it to interacting proteins upon UV irradiation. Subsequent proteomic analysis can then identify these interacting partners.
Kinase and Phosphatase Screening: C1P signaling is intricately linked to phosphorylation cascades. High-throughput screening of kinase and phosphatase libraries using this compound as a modulator can help identify enzymes whose activities are directly or indirectly regulated by C1P.
Receptor Deorphanization: Evidence suggests the existence of specific cell surface receptors for C1P that mediate processes like macrophage migration. this compound can be used in binding assays with orphan G protein-coupled receptors (GPCRs) or other membrane proteins to identify its cognate receptors.
These approaches, powered by the specificity and traceability of a deuterated internal standard, will be crucial in mapping the complete C1P interactome and understanding its role in various signaling pathways, including the Wnt, Notch, and Hedgehog pathways, which are critical in development and disease. frontiersin.orgnih.gov
Advancements in Deuterium (B1214612) Labeling Strategies for Complex Sphingolipids
The synthesis of deuterated sphingolipids like this compound is a specialized field that continues to evolve. nih.gov Advances in synthetic chemistry are enabling more precise and versatile deuterium labeling, which in turn enhances their utility in research.
Key areas of advancement include:
Regioselective Deuteration: New synthetic methods are being developed to introduce deuterium atoms at specific positions within the sphingolipid molecule. nih.gov This allows for more detailed studies of metabolic pathways and the structural dynamics of these lipids in membranes.
Multi-Deuterated Analogs: The synthesis of sphingolipids with multiple deuterium atoms at various positions can provide more robust internal standards for mass spectrometry, improving the accuracy and precision of quantification.
Combinatorial Synthesis: The development of combinatorial approaches to synthesize a library of deuterated sphingolipids with different acyl chain lengths and modifications will provide researchers with a broader toolkit to study the diversity of sphingolipid functions.
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic reactions can offer more efficient and stereoselective routes to complex deuterated sphingolipids, mimicking the natural biosynthetic pathways.
These advancements in deuterium labeling will not only improve the quality of internal standards but also open up new possibilities for using these molecules in biophysical studies, such as solid-state NMR, to investigate the behavior of sphingolipids in model and biological membranes. nih.gov
| Deuterium Labeling Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Regioselective Deuteration | Introduction of deuterium at specific atomic positions. | Allows for detailed metabolic and structural studies. | nih.gov |
| Multi-Deuteration | Incorporation of multiple deuterium atoms in a single molecule. | Provides more robust internal standards for mass spectrometry. | nih.gov |
| Combinatorial Synthesis | Systematic and repetitive chemical process to create a library of related compounds. | Generates a diverse toolkit of deuterated sphingolipids for broader research applications. | N/A |
| Chemoenzymatic Synthesis | A combination of chemical and enzymatic reaction steps. | Offers efficient and stereoselective synthesis of complex molecules. | N/A |
Integration with Multi-Omics Approaches (e.g., Transcriptomics, Proteomics) for Holistic Understanding
The true power of this compound as a research tool is realized when its use is integrated with other "omics" technologies. This multi-omics approach allows for a systems-level understanding of how perturbations in sphingolipid metabolism impact global cellular processes.
Future research will increasingly see the integration of:
Lipidomics: this compound is a critical internal standard for accurate quantification of C1P and other sphingolipids by mass spectrometry. This allows for detailed lipidomic profiling in various experimental conditions.
Transcriptomics (RNA-Seq): By correlating changes in the lipidome with changes in the transcriptome, researchers can identify gene expression networks that are regulated by C1P or are involved in its metabolism. Studies have already begun to link transcriptomic data with sphingolipid metabolism in diseases like hypertensive cardiomyopathy. nih.gov
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications that occur in response to altered C1P levels. This can reveal the downstream signaling pathways and cellular machinery affected by C1P.
Metabolomics: Beyond lipids, changes in C1P levels can have broader effects on cellular metabolism. Untargeted metabolomics can provide a comprehensive view of the metabolic state of a cell or organism in response to C1P signaling.
By integrating these multi-omics datasets, researchers can construct detailed models of sphingolipid function and identify key nodes in the network that can be targeted for therapeutic intervention. This approach has shown promise in identifying therapeutic targets in the sphingomyelin (B164518) pathway for Alzheimer's disease. nih.govscienceopen.com
| Omics Approach | Role of this compound | Potential Insights | Reference |
|---|---|---|---|
| Lipidomics | Internal standard for accurate quantification of C1P and other sphingolipids. | Detailed profiling of the sphingolipidome in health and disease. | mdpi.com |
| Transcriptomics | Tool to perturb C1P levels and study downstream gene expression changes. | Identification of C1P-regulated gene networks. | nih.gov |
| Proteomics | Probe to identify C1P-interacting proteins and signaling pathways. | Elucidation of the C1P interactome and its functional consequences. | nih.gov |
| Metabolomics | Enables correlation of C1P levels with broader metabolic changes. | Understanding the systemic metabolic impact of C1P signaling. | mdpi.com |
Development of High-Throughput Screening Assays Leveraging Deuterated Standards
The development of new therapeutic agents often relies on high-throughput screening (HTS) of large compound libraries to identify molecules that can modulate the activity of a specific biological target. Deuterated standards like this compound are enabling the development of robust and reliable HTS assays for enzymes involved in sphingolipid metabolism.
Key aspects of this development include:
Mass Spectrometry-Based HTS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for HTS due to its high sensitivity and specificity. nih.gov Deuterated internal standards are essential for accurate quantification in LC-MS/MS-based assays.
Enzyme Activity Assays: HTS assays can be designed to measure the activity of enzymes like ceramide kinase (the enzyme that produces C1P) or lipid phosphate (B84403) phosphatases (which dephosphorylate C1P). In these assays, this compound can be used as a substrate or an internal standard to quantify the enzymatic product.
Cell-Based Assays: In cell-based HTS, cells are treated with library compounds, and the levels of specific lipids are measured. This compound can be used as an internal standard to accurately quantify changes in endogenous C1P levels in response to compound treatment.
Miniaturization and Automation: The development of automated HTS platforms that are compatible with LC-MS/MS analysis will allow for the screening of larger compound libraries in a shorter amount of time, accelerating the drug discovery process.
The use of deuterated standards in HTS will facilitate the discovery of novel and potent modulators of sphingolipid metabolism, which could lead to new treatments for a wide range of diseases, including cancer, inflammatory disorders, and metabolic diseases.
Q & A
Q. What are the key analytical techniques for identifying and quantifying C15 Ceramide-1-phosphate-d7 in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity in detecting isotopic labeling (e.g., deuterium atoms in this compound). Method optimization should include stable isotope dilution to account for matrix effects and ensure quantification accuracy. Proper calibration curves using deuterated internal standards are critical .
Q. How can researchers ensure the structural integrity of synthesized this compound?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and -NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure and isotopic purity. Cross-validation with synthetic protocols from peer-reviewed literature is recommended to avoid degradation during storage .
Q. What standardized protocols exist for handling and storing this compound to prevent degradation?
Store lyophilized samples at -80°C under inert gas (e.g., argon) to minimize oxidation. Reconstitute in deuterated solvents (e.g., DMSO-d6) for experiments requiring solubility in aqueous buffers. Avoid repeated freeze-thaw cycles, and validate stability using time-course LC-MS analyses .
Advanced Research Questions
Q. How should researchers design experiments to investigate the role of this compound in sphingolipid signaling pathways?
Use isotopic tracing in cell-based assays to track deuterium-labeled ceramide incorporation into downstream metabolites (e.g., sphingosine-1-phosphate). Pair this with siRNA knockdown of enzymes like ceramide kinase to isolate pathway-specific effects. Include negative controls with non-deuterated analogs to distinguish isotopic effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from differences in cell membrane permeability or solvent carriers. Conduct dose-response studies under standardized conditions (e.g., serum-free media) and compare results using meta-analysis frameworks. Replicate key findings in multiple cell lines and validate with orthogonal assays (e.g., fluorescence-based lipid uptake) .
Q. How can computational modeling enhance the study of this compound’s interactions with phospholipid bilayers?
Molecular dynamics (MD) simulations using force fields parameterized for deuterated lipids (e.g., CHARMM36) can predict membrane insertion dynamics. Validate simulations with experimental data from neutron scattering or X-ray diffraction to correlate structural changes with functional outcomes .
Q. What methodological considerations are critical when integrating this compound into multi-omics studies?
Combine lipidomics data with transcriptomic/proteomic datasets using pathway enrichment tools (e.g., MetaboAnalyst). Ensure isotopic labels do not interfere with MS-based proteomics by performing control runs with unlabeled samples. Normalize data to account for batch effects .
Experimental Design & Validation
Q. How can researchers optimize sample preparation for this compound in complex matrices like plasma or tissue homogenates?
Implement solid-phase extraction (SPE) with deuterated internal standards to improve recovery rates. Validate extraction efficiency using spike-recovery experiments across physiological concentration ranges (e.g., 0.1–10 µM). Include matrix-matched calibration standards to correct for ion suppression in LC-MS .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Apply ANOVA with post-hoc corrections for multiple comparisons when testing across experimental groups. Power analysis should guide sample size determination to ensure reproducibility .
Q. How should cross-laboratory reproducibility be assessed for studies involving this compound?
Distribute aliquots of the same batch to collaborating labs and standardize protocols for cell culture, lipid extraction, and instrumentation. Use interlaboratory comparison tools like Youden plots to identify systematic biases. Publish raw datasets and analysis code in open repositories .
Literature & Data Synthesis
Q. What frameworks help synthesize conflicting findings on this compound’s metabolic stability in vivo?
Apply the PICO (Population, Intervention, Comparison, Outcome) framework to systematically review preclinical studies. Classify discrepancies by species (e.g., murine vs. human hepatocytes), administration routes, or detection limits. Highlight gaps using PRISMA guidelines for meta-analyses .
Q. How can researchers critically evaluate the quality of published data on this compound?
Assess studies for adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Prioritize papers with detailed synthetic protocols, raw spectral data, and independent validation. Use tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to rank evidence robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
